molecular formula C22H42O2 B12434925 Docos-11-enoic acid

Docos-11-enoic acid

Cat. No.: B12434925
M. Wt: 338.6 g/mol
InChI Key: KJDZDTDNIULJBE-UHFFFAOYSA-N
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Description

Docos-11-enoic acid, systematically named (11Z)-docos-11-enoic acid and commonly known as cetoleic acid, is a very long-chain monounsaturated fatty acid (VLC-MUFA) with the chemical formula C₂₂H₄₂O₂ and molecular weight 338.57 g/mol . It belongs to the omega-11 (n-11) family, characterized by a cis-configured double bond at the 11th carbon of a 22-carbon chain. Cetoleic acid is naturally found in fish oils (e.g., herring, capelin) and rapeseed oil .

Its biological significance includes roles in cell membrane fluidity and signal transduction, with emerging research linking it to cardiovascular health, cancer risk modulation, and interactions with gut microbiota . For instance, studies suggest that cetoleic acid intake alters serum phospholipid composition in rheumatoid arthritis patients and influences myocardial morphology in primates .

Properties

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

docos-11-enoic acid

InChI

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h11-12H,2-10,13-21H2,1H3,(H,23,24)

InChI Key

KJDZDTDNIULJBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetoleic acid can be synthesized through the hydrolysis of triglycerides found in fish oils. The process involves the following steps:

Industrial Production Methods: Industrial production of cetoleic acid typically involves large-scale extraction and purification processes. Fish oils are processed in facilities equipped with hydrolysis and distillation units to efficiently produce high-purity cetoleic acid. The use of advanced chromatographic techniques ensures the removal of impurities and the isolation of cetoleic acid in its pure form .

Chemical Reactions Analysis

Types of Reactions: Cetoleic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Peroxides and hydroperoxides.

    Reduction: Saturated fatty acids.

    Esterification: Fatty acid esters.

Scientific Research Applications

Cetoleic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various chemical compounds.

    Biology: Studied for its role in cellular metabolism and its effects on lipid profiles.

    Medicine: Investigated for its potential benefits in reducing inflammation and improving cardiovascular health.

    Industry: Utilized in the production of biodiesel and other bio-based products.

Mechanism of Action

Cetoleic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

Below is a comparative analysis of cetoleic acid and related fatty acids (Table 1):

Compound IUPAC Name Chain Length Double Bond Position Configuration Key Sources
Cetoleic acid (11Z)-docos-11-enoic acid C22:1 Δ11 cis Fish oils, rapeseed
Erucic acid (13Z)-docos-13-enoic acid C22:1 Δ13 cis Rapeseed, mustard oil
Gondoic acid (11Z)-eicosenoic acid C20:1 Δ11 cis Jojoba oil, microbial lipids
Nervonic acid (15Z)-tetracosenoic acid C24:1 Δ15 cis Brain lipids, salmon roe
Vaccenic acid (11Z)-octadec-11-enoic acid C18:1 Δ11 cis Dairy fats, ruminant meat
Cetelaidic acid (11E)-docos-11-enoic acid C22:1 Δ11 trans Industrial hydrogenated oils

Key Observations :

  • Chain Length : Longer chains (e.g., C24 nervonic acid) exhibit higher melting points and lower solubility in water compared to shorter analogs like C18 vaccenic acid.
  • Double Bond Position : The Δ11 position in cetoleic acid and gondoic acid distinguishes them from erucic acid (Δ13) and nervonic acid (Δ15), influencing their metabolic pathways.
  • Cis vs. Trans : Cetoleic acid (cis) and its trans isomer, cetelaidic acid, differ in membrane integration efficiency, with trans isomers often linked to adverse health effects .
Cetoleic Acid vs. Erucic Acid
  • Erucic Acid : Historically linked to myocardial lipidosis in rodents, leading to regulated levels in food products (e.g., <2% in EU rapeseed oil) .
Cetoleic Acid vs. Gondoic Acid
  • Both Δ11 cis-MUFAs, but gondoic acid (C20:1) is shorter. Gondoic acid demonstrates anti-proliferative activity in cancer cells, while cetoleic acid’s longer chain may enhance its incorporation into phospholipids .
Cetoleic Acid vs. Nervonic Acid
  • Nervonic acid (C24:1) is critical for myelin synthesis in the brain, whereas cetoleic acid is more abundant in marine organisms and linked to cardiovascular adaptations in fish-eating species .
Cis vs. Trans Isomers
  • Cetelaidic acid (trans isomer) is rare in nature but found in hydrogenated oils. Trans isomers generally reduce membrane fluidity and are associated with increased cardiovascular risk, contrasting with cis isomers’ beneficial roles .

Q & A

Q. How should researchers mitigate bias in studies exploring this compound’s therapeutic potential?

  • Methodological Answer : Implement double-blinding in clinical trials and use placebo controls. Pre-register hypotheses and analysis plans on platforms like ClinicalTrials.gov . For preclinical studies, use randomization and exclude outliers with predefined criteria. Transparent reporting of conflicts of interest is mandatory .

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